molecular formula C9H10N4O2S B15332657 1-(3,4-Dimethoxyphenyl)-1H-tetrazole-5-thiol

1-(3,4-Dimethoxyphenyl)-1H-tetrazole-5-thiol

Cat. No.: B15332657
M. Wt: 238.27 g/mol
InChI Key: IVILCZLAJNDNEP-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-1H-tetrazole-5-thiol is a chemical compound characterized by its unique structure, which includes a tetrazole ring and a thiol group attached to a 3,4-dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethoxyphenyl)-1H-tetrazole-5-thiol can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxyphenylhydrazine with sodium nitrite in the presence of hydrochloric acid to form the tetrazole ring. The thiol group can be introduced through subsequent reactions involving appropriate sulfur-containing reagents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with stringent control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and specific solvents can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-1H-tetrazole-5-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid.

  • Reduction: Reducing agents like sodium borohydride can reduce the tetrazole ring.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Sulfonic acid derivatives

  • Reduction: Reduced tetrazole derivatives

  • Substitution: Alkylated tetrazole derivatives

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-1H-tetrazole-5-thiol has found applications in various scientific research areas:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of certain diseases.

  • Industry: It is used in the production of materials with specific chemical properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism by which 1-(3,4-Dimethoxyphenyl)-1H-tetrazole-5-thiol exerts its effects involves its interaction with molecular targets and pathways. The thiol group can act as a nucleophile, forming bonds with electrophilic centers in biological molecules. The tetrazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

  • Tetrazole derivatives

  • Thiol-containing compounds

  • 3,4-Dimethoxyphenyl derivatives

Properties

Molecular Formula

C9H10N4O2S

Molecular Weight

238.27 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2H-tetrazole-5-thione

InChI

InChI=1S/C9H10N4O2S/c1-14-7-4-3-6(5-8(7)15-2)13-9(16)10-11-12-13/h3-5H,1-2H3,(H,10,12,16)

InChI Key

IVILCZLAJNDNEP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=S)N=NN2)OC

Origin of Product

United States

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